3-(Carboxymethyl)benzothiazolium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cellular Viability and Proliferation Assays

CTB is primarily used in scientific research for its ability to assess cellular viability and proliferation. It is a key component in a popular assay format known as the XTT assay (also referred to as the MTS assay) (). In this assay, CTB is reduced by metabolically active cells in a culture to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells present, allowing for the quantification of cell viability and proliferation.

Mechanism of Action

The precise mechanism by which CTB enters viable cells and is subsequently reduced to formazan is not fully understood. However, it is believed to involve the activity of mitochondrial enzymes in metabolically active cells, which convert CTB to its reduced form (). This highlights the assay's dependence on cellular metabolic activity for the generation of the measurable signal.

Advantages and Limitations

The XTT assay using CTB offers several advantages, including:

- High sensitivity and dynamic range: The assay can detect subtle changes in cell viability and is applicable to a wide range of cell types and densities.

- Non-radioactive: Unlike some other cell viability assays, the XTT assay does not involve the use of radioactive materials, making it safer and easier to handle.

- Compatibility with various detection methods: The formazan product can be measured using a standard plate reader, making the assay convenient and automatable.

- Indirect measure of viability: CTB reduction can be affected by factors other than cell viability, such as the presence of interfering compounds in the culture medium.

- Limited information on cell health: The assay does not provide detailed information about the specific state of cell health, such as the presence of apoptosis or necrosis.

Additional Applications

Beyond cell viability and proliferation, CTB has been explored for other potential applications in scientific research, including:

- Cytotoxicity testing: CTB can be used to assess the cytotoxic effects of various agents on cells.

- Evaluation of drug efficacy: The XTT assay can be used to evaluate the effectiveness of drugs or other interventions in promoting cell growth and survival.

- Screening of potential therapeutic agents: CTB-based assays can be used in high-throughput screening applications to identify compounds that promote cell viability or proliferation.

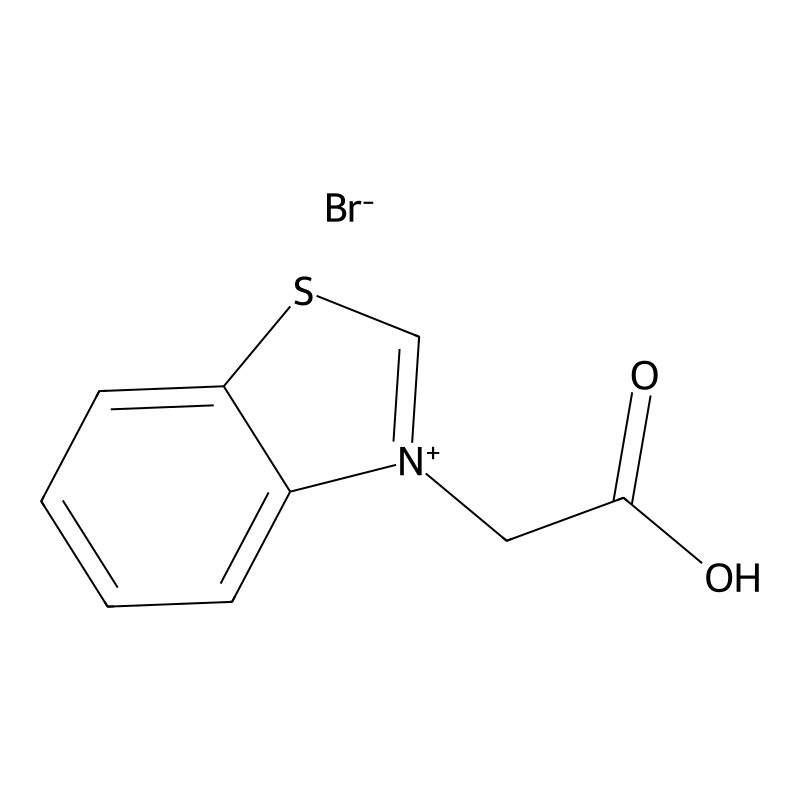

3-(Carboxymethyl)benzothiazolium bromide is a quaternary ammonium salt with the molecular formula C₉H₈BrNO₂S and a molecular weight of 274.13 g/mol. It features a benzothiazole ring system substituted with a carboxymethyl group at the 3-position. The compound is characterized by its solubility in water and its role as a precursor in various chemical syntheses .

CTB plays a crucial role in various cell viability assays based on its ability to be reduced by metabolically active cells []. Here's how it works:

- Living cells with active mitochondria can reduce CTB to MTS through the action of enzymes in the electron transport chain [].

- MTS is a non-fluorescent molecule. However, the amount of formazan (a colored product) formed upon reduction of CTB is proportional to the number of viable cells [, ].

- By measuring the absorbance or fluorescence of formazan, researchers can indirectly assess cell viability and proliferation [, ].

Research indicates that 3-(carboxymethyl)benzothiazolium bromide exhibits significant biological activity. It has been studied for its potential antimicrobial properties and may also have applications in proteomics research due to its ability to interact with proteins . Its unique structure allows it to participate in biochemical pathways that could be beneficial for therapeutic applications.

The synthesis of 3-(carboxymethyl)benzothiazolium bromide typically involves the alkylation of benzothiazole derivatives. One common method includes the reaction of benzothiazole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. This is followed by treatment with a bromine source to form the bromide salt .

This compound finds applications in various fields:

- Dye Synthesis: Used as an intermediate in the production of dyes.

- Biological Research: Employed in studies related to protein interactions and antimicrobial activity.

- Analytical Chemistry: Serves as a reagent in analytical techniques for detecting specific biomolecules .

Interaction studies have shown that 3-(carboxymethyl)benzothiazolium bromide can bind to various biomolecules, influencing their activity. Its interactions are particularly relevant in enzymatic assays where it may act as an inhibitor or modulator of enzyme function. The precise mechanisms of these interactions are an area of ongoing research.

Several compounds share structural similarities with 3-(carboxymethyl)benzothiazolium bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzothiazole | Simple benzothiazole structure | Lacks carboxymethyl substitution |

| 2-Carboxybenzothiazole | Carboxy group at position 2 | Different position of carboxyl group affects reactivity |

| 3-(Hydroxymethyl)benzothiazolium bromide | Hydroxymethyl instead of carboxymethyl | Different functional group alters biological activity |

3-(Carboxymethyl)benzothiazolium bromide stands out due to its specific functional group positioning and its resultant chemical reactivity, making it particularly useful in dye synthesis and biological applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant